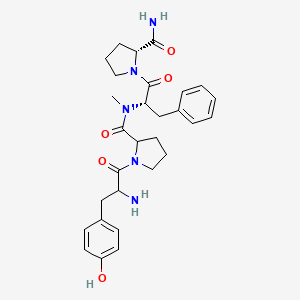

Tyr-Pro-L-(NMe)Phe-D-Pro-NH2

Description

Properties

Molecular Formula |

C29H37N5O5 |

|---|---|

Molecular Weight |

535.6 g/mol |

IUPAC Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36)/t22?,23-,24?,25+/m1/s1 |

InChI Key |

JAKBYSTWCHUQOK-DZIFKCOOSA-N |

Isomeric SMILES |

CN([C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Origin of Product |

United States |

Scientific Research Applications

Opioid Receptor Interaction

Tyr-Pro-L-(NMe)Phe-D-Pro-NH2 is designed to interact with mu-opioid receptors (MOR), which play a crucial role in pain modulation. The presence of the proline residue induces a specific turn in the peptide structure, enhancing binding affinity to the MOR. Research indicates that modifications to the proline residue can significantly affect the metabolic stability and antinociceptive activity of these analogs .

Analgesic Properties

Studies have demonstrated that this compound exhibits potent analgesic effects comparable to those of natural opioids. For example, in vivo tests have shown that analogs with similar structures can produce significant antinociception after administration, indicating their potential as pain relief medications .

Conformational Studies

The conformation of this compound plays a critical role in its biological activity. Studies utilizing circular dichroism (CD) spectroscopy have shown that the compound adopts specific conformations that enhance its receptor binding capabilities .

Synthesis and Characterization

The synthesis of this compound involves strategic incorporation of non-natural amino acids and proline analogs, which contribute to its unique properties. Various synthetic routes have been explored to optimize yield and bioactivity .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications and Receptor Affinity

PL17’s activity is highly sensitive to stereochemical and residue-specific modifications. Below is a comparative analysis of its analogs:

Table 1: Structural and Pharmacological Comparison

Structural Insights :

- C-terminal D-Pro : Replacement of L-Pro with D-Pro in PL17 enhances MOR affinity, as seen in the 8-fold higher potency compared to Tyr-Pro-L-(NMe)Phe-Pro-NH2 (IC₅₀ 20.7 nM vs. 170 nM) .

- N-methylation of Phe : This modification in PL17 likely reduces enzymatic degradation and improves receptor interaction, a feature shared with (1DME)Y8Fa .

- Stereochemistry: D-amino acids (e.g., D-Pro in PL17) often enhance metabolic stability and receptor selectivity compared to L-configurations .

Functional and Pharmacodynamic Differences

- PL17 vs. (1DME)Y8Fa: While PL17 acts as a pure MOR agonist, (1DME)Y8Fa exhibits mixed effects—agonism on intestinal motility (reducing postprandial motor activity) but antagonism on nociception (blocking analgesia) . This dual activity suggests divergent signaling pathways or receptor subtypes influenced by structural variations.

- PL17 vs. C[L-Ala-D-Pro-L-Phe-D-Trp] : Despite similar D-Pro usage, the latter’s IC₅₀ of 48 nM (vs. 20.7 nM for PL17) highlights the critical role of Tyr and NMePhe in optimizing MOR binding .

Regional Binding and Selectivity

PL17’s autoradiography in rat brain aligns with MOR distribution patterns (e.g., high binding in thalamus and striatum), mirroring traditional mu-ligands like DAMGO . In contrast, less selective peptides like H-Tyr-Gly-Gly-Phe-Met-NH2 (IC₅₀ = 12 nM) bind multiple opioid receptors, complicating their use in targeted studies .

Research Implications and Limitations

- Advantages of PL17: Its selectivity enables unambiguous MOR studies, contrasting with non-selective ligands requiring receptor masking .

- Gaps in Data: Limited pharmacokinetic (e.g., half-life, bioavailability) and toxicological data exist for PL17 and analogs. notes a lack of toxicity data for related peptides, underscoring the need for further safety profiling.

- Future Directions : Comparative studies with newer analogs (e.g., Dmt-containing peptides) could refine structure-activity relationships for therapeutic applications.

Q & A

Q. What are the established methodologies for synthesizing Tyr-Pro-L-(NMe)Phe-D-Pro-NH₂, and how do reaction conditions influence yield and purity?

Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Critical parameters include coupling reagent choice (e.g., HATU vs. HBTU), solvent systems (DMF or DCM), and deprotection efficiency using piperidine . Yield optimization requires monitoring by HPLC and MALDI-TOF MS to confirm intermediate purity. Side reactions, such as aspartimide formation in proline-rich sequences, must be mitigated via temperature control (<25°C) .

Q. How can researchers validate the structural integrity of Tyr-Pro-L-(NMe)Phe-D-Pro-NH₂ post-synthesis?

Structural validation combines:

- NMR spectroscopy (1H/13C) to confirm backbone stereochemistry and N-methylation at Phe .

- Circular dichroism (CD) to assess conformational stability in solution.

- High-resolution mass spectrometry (HRMS) for exact mass verification. Discrepancies in NMR peaks (e.g., proline cis-trans isomerism) require iterative analysis using 2D NOESY .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

Standard assays include:

- GPCR binding assays (e.g., radioligand displacement for opioid receptors due to the compound’s opioid peptide analog nature).

- Cell viability assays (MTT or resazurin) to screen for cytotoxicity.

- Permeability studies (Caco-2 monolayers) to predict blood-brain barrier penetration. Normalization to control peptides (e.g., DAMGO) is critical for comparative analysis .

Advanced Research Questions

Q. How can contradictory data on the compound’s receptor selectivity be resolved methodologically?

Contradictions often arise from assay variability (e.g., cell line differences or ligand concentrations). To address this:

Q. What experimental strategies improve the metabolic stability of Tyr-Pro-L-(NMe)Phe-D-Pro-NH₂ in pharmacokinetic studies?

Strategies include:

- Backbone N-methylation (already present in Phe) to resist protease cleavage.

- PEGylation or cyclization to reduce renal clearance.

- Plasma stability assays with LC-MS quantification of degradation products over 24 hours. Comparative pharmacokinetic parameters (t½, AUC) should be benchmarked against non-modified analogs .

Q. How should researchers design studies to investigate the environmental fate of this compound?

Follow INCHEMBIOL framework guidelines :

- Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask assays.

- Phase 2 : Assess biodegradation using OECD 301B (modified Sturm test).

- Phase 3 : Model ecological risks using species sensitivity distributions (SSDs) for aquatic organisms .

Data Analysis & Reproducibility

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?

Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For multi-experiment datasets:

- Apply two-way ANOVA with Tukey’s post hoc test.

- Address outliers via Grubbs’ test or robust regression .

Q. How can researchers ensure reproducibility in conformational studies of this peptide?

- Standardize solvent conditions (e.g., 20 mM phosphate buffer, pH 7.4).

- Perform replicate CD scans with temperature ramping (5–95°C) to assess thermal denaturation.

- Deposit raw data (NMR FIDs, CD spectra) in repositories like Zenodo with DOI linking .

Interdisciplinary & Comparative Research

Q. What comparative frameworks are effective for studying Tyr-Pro-L-(NMe)Phe-D-Pro-NH₂ against natural opioid peptides?

Adopt Morlino’s comparative methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.